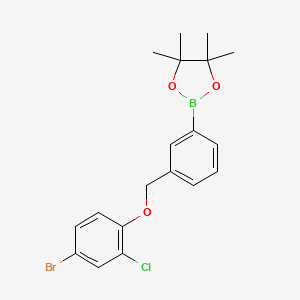

2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a substituted phenoxymethylphenyl backbone. Its structure includes a 4-bromo-2-chlorophenoxy group attached via a methylene bridge to a phenyl ring, which is further linked to the pinacol boronate (1,3,2-dioxaborolane) moiety. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the stability and reactivity of the boronate group. Commercial availability is noted at specific scales (e.g., 1g for €358) .

Eigenschaften

IUPAC Name |

2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BBrClO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-13(10-14)12-23-17-9-8-15(21)11-16(17)22/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOPXICCJLLORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BBrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125289 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246646-61-5 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2246646-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body. The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The compound likely interacts with its targets through a series of chemical reactions. One such reaction could be free radical bromination, a type of substitution reaction. In this reaction, a hydrogen atom in the compound is replaced by a bromine atom, resulting in a change in the compound’s structure and properties.

Biochemical Pathways

The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor for a particular enzyme, it could reduce the enzyme’s activity, thereby affecting the cellular processes that depend on that enzyme.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance the compound’s interaction with its targets, while others might cause it to degrade or lose its activity.

Biologische Aktivität

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 423.54 g/mol. The compound features a boron atom integrated into a dioxaborolane ring, along with a bromo-chloro substituted phenyl group, which may contribute to its biological properties.

Anticancer Properties

Research has indicated that compounds similar to dioxaborolanes exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that dioxaborolanes can inhibit the activity of certain kinases that are crucial for tumor growth and survival. The presence of halogen substituents in the phenyl ring may enhance this inhibitory effect by increasing lipophilicity and thereby improving cellular uptake.

Enzyme Inhibition

Dioxaborolanes have been studied for their ability to act as enzyme inhibitors. For example, they can inhibit serine hydrolases, which play significant roles in various biological processes including metabolism and signal transduction. The specific mechanism of action for this compound regarding enzyme inhibition remains to be fully elucidated but is an area of active research.

Study 1: Antitumor Activity

A study conducted on related dioxaborolane compounds demonstrated significant antitumor activity in vitro against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy. Although specific data on the compound was not available, the findings suggest potential for similar activity.

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, dioxaborolanes were tested for their ability to inhibit serine hydrolases involved in lipid metabolism. The results indicated that these compounds could effectively reduce enzyme activity, suggesting a potential role in metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogous Boronate Esters

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Vorbereitungsmethoden

Bromination Conditions

-

Solvent : Halogenated hydrocarbons (methylene chloride, chlorobenzene) or solvent-free melt.

-

Reagents : Stoichiometric bromine (1.0–1.02 equiv) at 20–40°C.

This method minimizes side reactions through steric and electronic modulation, ensuring preferential bromination at the para position relative to the hydroxyl group.

Formation of (4-Bromo-2-chlorophenoxy)methylbenzene Intermediate

The phenoxy methyl linker is introduced via Williamson ether synthesis or nucleophilic substitution.

Etherification Protocol

-

Substrate : 4-Bromo-2-chlorophenol reacts with 3-(bromomethyl)phenylboronic acid pinacol ester.

-

Base : Potassium carbonate or cesium carbonate in anhydrous DMF.

This step attaches the phenoxy group to the benzyl position, forming the aryl ether backbone.

Boronate Ester Formation

The dioxaborolane ring is constructed using pinacol (2,3-dimethyl-2,3-butanediol) under dehydrative conditions.

Cyclization Methodology

Adapted from Organic Syntheses (2019), the procedure involves:

-

Reactants : Phenylboronic acid derivative and pinacol (1.05 equiv).

-

Solvent : Anhydrous dichloromethane.

The reaction proceeds via condensation, forming the six-membered boronate ester with high regiochemical fidelity.

Integrated Synthetic Route

Combining the above steps, the full synthesis is achieved as follows:

Stepwise Procedure

Reaction Optimization Table

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, BTEAC | 25°C, 6 h | 92% |

| Etherification | K₂CO₃, DMF | 70°C, 18 h | 78% |

| Boronation | Pinacol, MgSO₄ | RT, 16 h | 82% |

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Early methods suffered from 2,6-dibromo impurities (>10%), but catalyst-assisted bromination reduced this to <2%.

Moisture Sensitivity

Boronate intermediates hydrolyze readily; thus, anhydrous solvents and inert atmospheres are mandatory.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound can be synthesized via sequential Suzuki-Miyaura cross-coupling and boronic ester formation. Key steps include:

- Step 1 : Bromination of 4-chloro-2-fluorophenol to introduce the bromine substituent (see analogous halogenation in ) .

- Step 2 : Formation of the boronic ester using pinacol under anhydrous conditions (similar to protocols for fluorinated dioxaborolanes in ) .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 9:1) yields >90% purity (as per ).

- Critical Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc) to avoid over-bromination or ester hydrolysis.

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic protons at δ 7.2–7.8 ppm (split due to bromine and chlorine substituents) and methyl groups at δ 1.3–1.4 ppm (pinacol moiety) .

- ¹¹B NMR : A sharp singlet near δ 30 ppm confirms boronic ester formation .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 437.2 (calculated molecular weight: 436.7 g/mol) .

- Validation : Compare with spectral data of structurally analogous dioxaborolanes (e.g., ).

Advanced Research Questions

Q. How can researchers address low coupling efficiency in Suzuki-Miyaura reactions using this boronic ester?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand (0.5 mol%) to enhance steric tolerance for the bulky aryl group (see for ligand selection) .

- Reaction Conditions : Conduct reactions at 80°C in THF/H₂O (3:1) with K₂CO₃ as base (pH 9–10).

- Troubleshooting : If yields remain low, screen for deboronation by-products via HPLC (C18 column, acetonitrile:H₂O gradient) .

Q. What computational methods predict the electronic effects of the 4-bromo-2-chlorophenoxy substituent on reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the compound’s HOMO-LUMO gap and charge distribution .

- Key Insight : The electron-withdrawing bromine and chlorine substituents reduce boronic ester electrophilicity, requiring activated aryl halide partners in cross-couplings .

Q. How to analyze and mitigate hydrolysis of the dioxaborolane ring under aqueous conditions?

- Methodological Answer :

- Stability Testing : Monitor hydrolysis kinetics via ¹¹B NMR in D₂O/THF (1:1) at 25°C. Hydrolysis half-life (t₁/₂) is ~12 hours .

- Mitigation : Store the compound under argon at -20°C and use anhydrous solvents for reactions ( ) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Protocols :

- PPE : Gloves, lab coat, and goggles (mandatory due to potential boron toxicity) .

- Ventilation : Use a fume hood for synthesis and purification steps ( ) .

- Waste Disposal : Collect boronate-containing waste in sealed containers for incineration .

Q. How can researchers design experiments to study substituent effects on cross-coupling efficiency?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.